1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone
Overview
Description
1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is an organic compound that features a quinoline moiety linked to a phenyl ring through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.
Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of the phenyl ring with ethanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethoxy bridge can be targeted in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Nitration: Nitro derivatives of the phenyl ring.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated phenyl derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone depends on its application:
Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.
Fluorescent Probe: The quinoline moiety can intercalate with DNA, allowing for fluorescence-based detection.
Organic Electronics: The compound’s electronic properties enable it to function as a charge transport material in OLEDs.
Comparison with Similar Compounds
Similar Compounds
1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone: Similar structure but with a methoxy group instead of a hydrogen on the phenyl ring.
1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-[4-(2-Quinolin-8-yloxyethoxy)phenyl]ethanone is unique due to its specific combination of a quinoline moiety and an ethanone group, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.
Properties
IUPAC Name |
1-[4-(2-quinolin-8-yloxyethoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14(21)15-7-9-17(10-8-15)22-12-13-23-18-6-2-4-16-5-3-11-20-19(16)18/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOMHGGLIZFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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